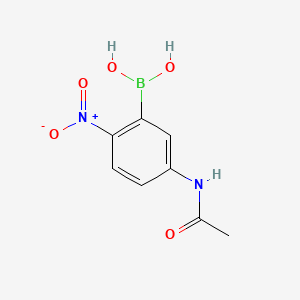

5-Acetamido-2-nitrophenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Acetamido-2-nitrophenylboronic acid (5-ANPBA) is an important boronic acid derivative used in scientific research and laboratory experiments. It is a versatile compound that can be used as a catalyst, a reagent, a ligand, and a nucleophile in a variety of reactions. 5-ANPBA has been used in organic synthesis, asymmetric synthesis, and polymer synthesis. It is also used in the synthesis of pharmaceuticals and natural products. In addition, 5-ANPBA has been used in the synthesis of polymers, polymeric materials, and polymeric systems.

Aplicaciones Científicas De Investigación

Organic Synthesis and Suzuki–Miyaura Coupling

- Application : 5-Acetamido-2-nitrophenylboronic acid serves as a valuable building block in Suzuki–Miyaura couplings. By coupling with aryl or vinyl halides, it facilitates the synthesis of diverse compounds, including pharmaceutical intermediates and functional materials .

Hydromethylation of Alkenes

- Application : 5-Acetamido-2-nitrophenylboronic acid enables formal anti-Markovnikov hydromethylation of alkenes. This transformation is achieved by combining protodeboronation with a Matteson–CH2– homologation. The resulting products find applications in drug discovery and fine chemical synthesis .

Drug Discovery and Pharmaceutical Intermediates

- Application : Due to its unique structure, 5-Acetamido-2-nitrophenylboronic acid holds promise as a scaffold for developing novel pharmaceuticals. Researchers explore its derivatives for potential drug candidates, especially in areas like cancer therapy and antiviral agents.

Chemical Sensors

- Application : The compound’s boronic acid moiety can interact with specific analytes, making it suitable for chemical sensors. Researchers investigate its use in glucose sensors, environmental monitoring, and other detection systems.

Dipolar Cycloadditions and Rearrangements

- Application : 5-Acetamido-2-nitrophenylboronic acid participates in mild and selective dipolar cycloadditions with unsaturated carboxylic acids. Additionally, it undergoes Meyer-Schuster rearrangements, expanding its synthetic utility .

Boron-Carriers for Neutron Capture Therapy

- Application : Although stability in water is a challenge, phenylboronic pinacol esters (including our compound) are investigated as potential boron-carriers for NCT. Their ability to selectively accumulate in tumor tissue makes them attractive candidates .

Safety and Hazards

Mecanismo De Acción

Target of Action

5-Acetamido-2-nitrophenylboronic acid, like other boronic acids, primarily targets organic compounds with active functional groups. It is often used in organic synthesis as a building block . The compound’s primary targets are typically carbon-based molecules, where it can form stable coval

Propiedades

IUPAC Name |

(5-acetamido-2-nitrophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O5/c1-5(12)10-6-2-3-8(11(15)16)7(4-6)9(13)14/h2-4,13-14H,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKGDBOETDSECW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)C)[N+](=O)[O-])(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657330 |

Source

|

| Record name | (5-Acetamido-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetamido-2-nitrophenylboronic acid | |

CAS RN |

78887-36-2 |

Source

|

| Record name | (5-Acetamido-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B581911.png)